molecular formula C18H25N3O3 B4140901 N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Cat. No.: B4140901
M. Wt: 331.4 g/mol
InChI Key: XHQDEPANIZFUCC-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and a quinoxaline derivative. The key steps may involve:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone under acidic conditions.

    Acylation Reaction: The quinoxaline core can then be acylated using an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution Reaction: The ethoxy group can be introduced via a nucleophilic substitution reaction using 2-ethoxyaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound could be studied for its pharmacokinetic and pharmacodynamic properties.

    Material Science: Quinoxaline derivatives are known for their electronic properties, making them candidates for use in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of “N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-(3-oxo-2-quinoxalinyl)acetamide
  • N-(2-methoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
  • N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-pyridyl)acetamide

Uniqueness

“N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide” is unique due to its specific substitution pattern and the presence of both ethoxy and quinoxaline moieties. This combination may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h5-6,9-10,12-13,15,19H,2-4,7-8,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQDEPANIZFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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